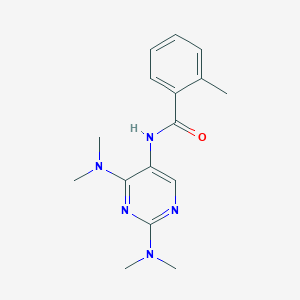

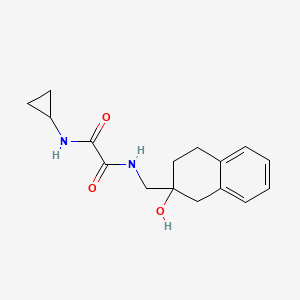

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

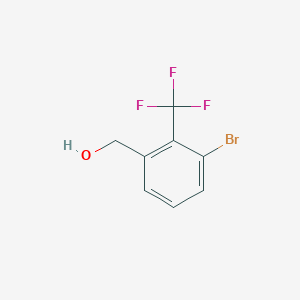

The compound is a complex organic molecule with several functional groups. The presence of the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol groups suggest that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the presence of the oxadiazol and quinazoline groups .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Scientific Research Applications

Synthesis and Structural Analysis

- The compound is related to quinazoline-2,4(1H,3H)-diones, which are synthesized through various methods, including the use of cesium carbonate for efficient synthesis from 2-aminobenzonitriles with carbon dioxide (Patil, Tambade, Jagtap, & Bhanage, 2008). This process highlights the versatility of quinazoline derivatives in drug synthesis.

- Another approach involves solvent-free synthesis under carbon dioxide and a catalytic amount of DBU or DBN, achieving high yields of quinazoline derivatives like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007). This method is aligned with sustainable chemistry principles.

Potential Pharmaceutical Applications

- The structure of quinazoline-2,4(1H,3H)-diones has been explored for pharmaceutical applications, indicating the potential of such compounds in drug development. For example, derivatives of quinazoline have shown significant antitumor activity, with specific analogues demonstrating broad-spectrum antitumor effects that are more potent than standard treatments (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

- Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been synthesized and tested for their inhibitory activities against various cancer cell lines. Compound 4j, a 4-alkoxyquinazoline derivative, exhibited potent inhibitory activity and outperformed the control drug Tivozanib in tumor growth inhibition assays (Qiao, Yin, Shen, Wang, Sha, Wu, Lu, Xu, Zhang, & Hailiang, 2015).

Mechanism of Action

Target of Action

The compound “1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione” could potentially interact with various biological targets due to the presence of the 3,4-dimethoxyphenyl and quinazoline moieties, which are common structural features in many bioactive compounds .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a propylquinazoline-2,4(1H,3H)-dione with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group.", "Starting Materials": [ "Propylquinazoline-2,4(1H,3H)-dione", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol is converted to the corresponding mesylate using methanesulfonyl chloride and triethylamine in chloroform.", "The mesylate is then reacted with propylquinazoline-2,4(1H,3H)-dione in the presence of DCC and DMAP in chloroform to form the desired product.", "The reaction mixture is then filtered and the solvent is evaporated to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of methanol and diethyl ether as the eluent.", "The purified product is then treated with a solution of NaHCO3 in methanol to remove any remaining acid impurities.", "The product is then washed with water and dried.", "The final product is obtained by recrystallization from methanol.", "The purity of the final product is confirmed by NMR and mass spectrometry.", "The yield of the final product is calculated and recorded." ] } | |

CAS RN |

2320726-19-8 |

Product Name |

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C22H22N4O5 |

Molecular Weight |

422.441 |

IUPAC Name |

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |

InChI |

InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-16(15)26(22(25)28)13-19-23-20(24-31-19)14-9-10-17(29-2)18(12-14)30-3/h5-10,12H,4,11,13H2,1-3H3 |

InChI Key |

CJKWTSQGESPXPN-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)

![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)

![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)